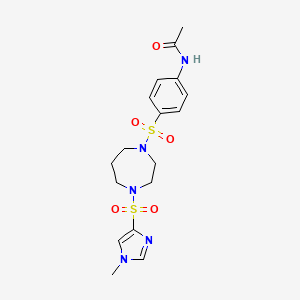

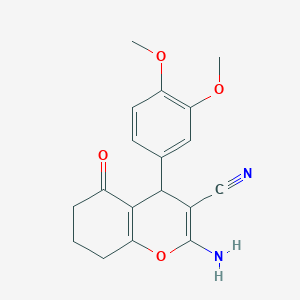

N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

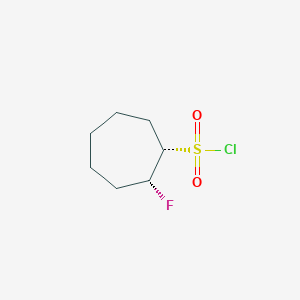

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It also contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms . The sulfonyl groups (-SO2-) are strong electron-withdrawing groups and can affect the reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions. The sulfonyl groups can also influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial and Antifungal Agents : A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising antimicrobial and antifungal activities. These compounds were synthesized through reactions involving cyanoacetamide, acetylacetone, arylidenes malononitrile, and other reagents, leading to the creation of thiazole, pyridone, pyrazole, and chromene derivatives, among others. The antimicrobial and antifungal evaluations of these compounds showed significant results, highlighting their potential as bioactive agents (Darwish et al., 2014).

Diazotransfer Reagents : Research into the design and synthesis of imidazole-1-sulfonyl azide hydrochloride, a new diazotransfer reagent, has shown its effectiveness in acting as a "diazo donor". This compound facilitates the conversion of primary amines into azides and activated methylene substrates into diazo compounds, proving its utility in synthetic chemistry applications. This reagent is noted for its shelf stability, cost-effectiveness, and the simplicity of its one-pot synthesis from inexpensive materials (Goddard-Borger & Stick, 2007).

Coordination Complexes and Antioxidant Activity : Another study explored the synthesis and characterization of coordination complexes derived from pyrazole-acetamide, revealing their potential in hydrogen bonding and antioxidant activity. The complexes demonstrated significant in vitro antioxidant activity, which was assessed through various assays. This research provides insights into the structure-activity relationships of these compounds and their potential applications in medicinal chemistry (Chkirate et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5S2/c1-14(23)19-15-4-6-16(7-5-15)28(24,25)21-8-3-9-22(11-10-21)29(26,27)17-12-20(2)13-18-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLMZVVQMGMWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)

![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)

![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2576540.png)

![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)